molecular formula C7H11IN2O B2559648 (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol CAS No. 2226181-73-1

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2559648
CAS No.: 2226181-73-1
M. Wt: 266.082
InChI Key: LKWFDPXWJMVREB-UHFFFAOYSA-N
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Description

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C7H11IN2O and a molecular weight of 266.08 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of an iodine atom and a hydroxymethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of a propyl group and a hydroxymethyl group. One common method involves the following steps:

    Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Alkylation: The iodinated pyrazole is then alkylated with propyl bromide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: Finally, the propylated pyrazole is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Copper(I) cyanide in a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: (3-carboxy-1-propyl-1H-pyrazol-5-yl)methanol.

    Reduction: (3-hydro-1-propyl-1H-pyrazol-5-yl)methanol.

    Substitution: (3-cyano-1-propyl-1H-pyrazol-5-yl)methanol.

Scientific Research Applications

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure but with a chlorine atom instead of iodine.

    (3-bromo-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure but with a bromine atom instead of iodine.

    (3-fluoro-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s reactivity, binding properties, and overall biological activity.

Properties

IUPAC Name

(5-iodo-2-propylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-3-10-6(5-11)4-7(8)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFDPXWJMVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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